

Synergistic Potential of XM462 (LP-184) with Targeted Therapies: A Comparative Guide

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Compound of Interest					
Compound Name:	XM462				
Cat. No.:	B12366862	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of **XM462** (also known as LP-184), a novel DNA damaging agent, when used in combination with other targeted therapies. Preclinical studies have demonstrated that combining **XM462** with specific targeted agents can lead to enhanced anti-tumor activity across a range of cancer types. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the underlying biological pathways.

Mechanism of Action: XM462 (LP-184)

XM462 is a next-generation acylfulvene, a class of small molecules that induce DNA damage. A key feature of **XM462** is its tumor-selective activation. The prodrug is converted into its active, DNA-alkylating form by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells compared to healthy tissues. This targeted activation minimizes systemic toxicity. The cytotoxic effect of **XM462** is particularly pronounced in cancer cells with deficiencies in their DNA Damage Repair (DDR) pathways, creating a synthetic lethal relationship.

Synergy with PARP Inhibitors

A significant area of investigation has been the combination of **XM462** with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib and rucaparib. The rationale for this combination lies in a dual assault on the cancer cell's genome. **XM462** directly causes DNA



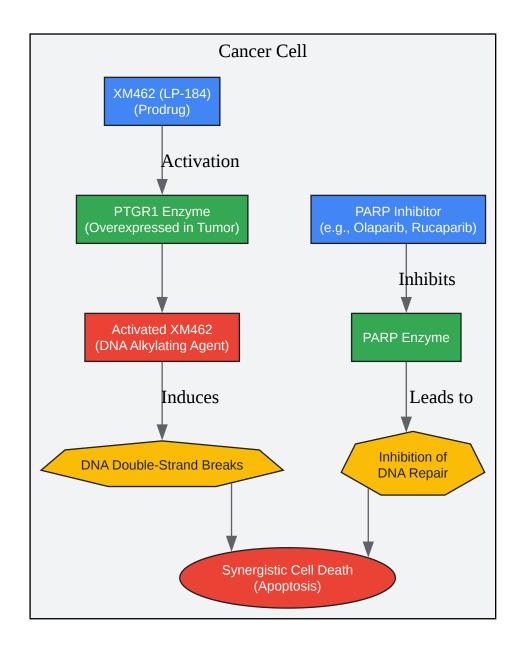
damage, while PARP inhibitors prevent the cancer cells from repairing this damage, leading to a synergistic increase in cell death.[1] This combination has shown particular promise in cancers with existing DDR deficiencies, such as those with BRCA1/2 mutations.

Quantitative Synergy Data: XM462 with PARP Inhibitors

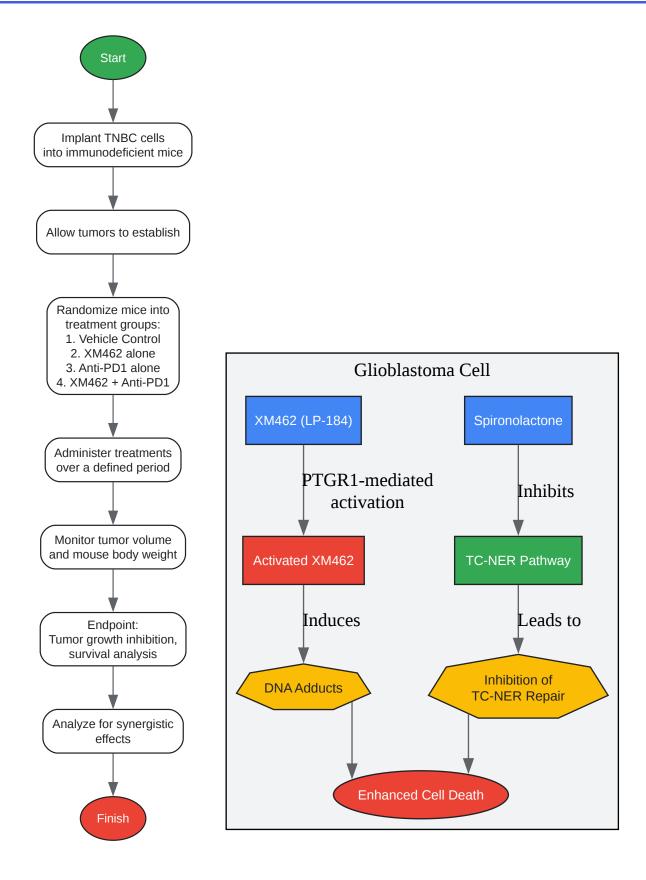
Cancer Type	Cell Line	Combination Agent	Synergy Metric	Result
Prostate Cancer	22RV1 (HRD)	Olaparib	Highest Single Agent (HSA) Score	60
Prostate Cancer	22RV1 (HRD)	Rucaparib	Highest Single Agent (HSA) Score	65
Ovarian Cancer	OVCAR3	Olaparib	Cell Viability Reduction	25% cell survival with 5 nM XM462 + 100 nM olaparib
Atypical Teratoid/Rhabdoi d Tumor (AT/RT)	BT37, CHLA06, CHLA05	Rucaparib	Viable Cell Count Reduction	Up to 80% reduction compared to DMSO control[2]

Signaling Pathway: XM462 and PARP Inhibitor Synergy









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References

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- 2. ATRT-13. NOVEL ACYLFULVENE LP-184 SYNERGIZES WITH RUCAPARIB TO KILL AT/RT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
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